(4S,4'S)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole]
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Overview
Description
(4S,4’S)-2,2’-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole] is a chiral compound known for its unique structural features and potential applications in various fields of chemistry and industry. This compound is characterized by the presence of two oxazole rings connected through a cyclopentylidene bridge, with phenyl groups attached to the oxazole rings. The stereochemistry of the compound is defined by the (4S,4’S) configuration, which plays a crucial role in its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole] typically involves the following steps:
Formation of Oxazole Rings: The oxazole rings can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols and carboxylic acids.
Introduction of Phenyl Groups: The phenyl groups are introduced through a substitution reaction, often using phenyl halides and a suitable base.
Formation of Cyclopentylidene Bridge: The cyclopentylidene bridge is formed by reacting the oxazole derivatives with a cyclopentanone derivative under acidic or basic conditions to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of (4S,4’S)-2,2’-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole] may involve:
Optimization of Reaction Conditions: Scaling up the reaction requires optimization of temperature, pressure, and solvent conditions to ensure high yield and purity.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Quality Control: Analytical methods like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) are used to confirm the structure and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(4S,4’S)-2,2’-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxazole derivatives with different functional groups.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the oxazole rings into corresponding amines.
Substitution: The phenyl groups can be substituted with other functional groups through reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Phenyl halides, bases, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions include various oxazole derivatives, amines, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(4S,4’S)-2,2’-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole] has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis, facilitating the formation of enantioselective products.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing chiral drugs with improved efficacy and reduced side effects.
Industry: Utilized in the production of advanced materials and polymers with specific optical and mechanical properties.
Mechanism of Action
The mechanism of action of (4S,4’S)-2,2’-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole] involves its interaction with molecular targets such as enzymes and receptors. The chiral nature of the compound allows it to bind selectively to specific sites, influencing various biochemical pathways. For example, as a chiral ligand, it can facilitate asymmetric catalysis by stabilizing transition states and intermediates, leading to the formation of enantioselective products.
Comparison with Similar Compounds
Similar Compounds
- (4S,4’S)-2,2’-(1R)-[1,1’-Biphenyl]-2,2’-diylbis[4,5-dihydro-4-phenyloxazole]
- (4S,4’S)-2,2’-(4,6-Dibenzofurandiyl)bis[4,5-dihydro-4-phenyloxazole]
Uniqueness
(4S,4’S)-2,2’-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole] is unique due to its cyclopentylidene bridge, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness enhances its reactivity and selectivity in various chemical reactions and applications.
Properties
IUPAC Name |
(4S)-4-phenyl-2-[1-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-3-9-17(10-4-1)19-15-26-21(24-19)23(13-7-8-14-23)22-25-20(16-27-22)18-11-5-2-6-12-18/h1-6,9-12,19-20H,7-8,13-16H2/t19-,20-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPYVXKTMXQMID-WOJBJXKFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=NC(CO2)C3=CC=CC=C3)C4=NC(CO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)(C2=N[C@H](CO2)C3=CC=CC=C3)C4=N[C@H](CO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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